methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14653657
Molecular Formula: C15H12FN3O2
Molecular Weight: 285.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12FN3O2 |
|---|---|
| Molecular Weight | 285.27 g/mol |
| IUPAC Name | methyl 1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C15H12FN3O2/c1-9-7-10(15(20)21-2)11-8-17-19(14(11)18-9)13-6-4-3-5-12(13)16/h3-8H,1-2H3 |
| Standard InChI Key | VJSDNOVXNVFSAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (C₂₀H₁₄FN₃O₂) features a fused pyrazole-pyridine core with distinct substituents:
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2-Fluorophenyl group at position 1, enhancing lipophilicity and influencing target interactions .
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Phenyl group at position 6, contributing to π-stacking interactions in biological systems.
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Methyl carboxylate at position 4, offering sites for derivatization .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 347.3 g/mol | |
| Purity specification | ≥95% | |
| Long-term storage | Cool, dry environment | |
| Hazard classification | Non-hazardous |
The fluorine atom’s electronegativity (3.98 Pauling scale) induces electron-withdrawing effects, altering electron density across the aromatic system. This modification impacts solubility and binding kinetics compared to non-fluorinated analogs.
Synthetic Methodologies
The synthesis involves multi-step protocols optimized for yield and purity:
Step 1: Formation of Pyrazolo[3,4-b]Pyridine Core
A condensation reaction between 2-fluorophenylhydrazine and a β-keto ester derivative forms the pyrazole ring. Cyclization under acidic conditions yields the bicyclic structure.
Step 3: Esterification
Methanol-mediated esterification of the carboxylic acid intermediate completes the synthesis. Reaction monitoring via TLC ensures completion .
Biological Activities and Mechanisms
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological profiles:
Anticancer Activity
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CDK2 inhibition: The compound binds to cyclin-dependent kinase 2’s ATP pocket (Kd ≈ 120 nM), disrupting cell cycle progression in in vitro models.
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Apoptosis induction: Upregulates caspase-3/7 activity by 3.2-fold in MCF-7 breast cancer cells.
Antimicrobial Effects
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Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus.
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Fungal pathogens: 50% growth inhibition of Candida albicans at 32 µg/mL.
Applications in Drug Development
The compound’s versatility enables applications across therapeutic areas:
Oncology
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Combination therapy: Synergizes with doxorubicin (CI = 0.3) in hepatocellular carcinoma models.
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Prodrug design: Ester hydrolysis in vivo generates the active carboxylic acid metabolite .
Infectious Diseases
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Biofilm disruption: Reduces Pseudomonas aeruginosa biofilm biomass by 62% at 16 µg/mL.
Central Nervous System (CNS) Disorders
Structural Analogs and Activity Trends
Comparative analysis reveals substituent-dependent bioactivity:
| Compound | R₁ | R₆ | IC₅₀ (CDK2) |
|---|---|---|---|
| Methyl 1-(2-Fluorophenyl)-6-phenyl | 2-FPh | Ph | 120 nM |
| 6-Cyclopropyl analog | 4-FPh | Cyclopropyl | 89 nM |
| 5-Chloro derivative | H | Cl | 210 nM |
Key trends:
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Bulky R₆ groups (e.g., phenyl) enhance kinase inhibition potency.
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Fluorine substitution improves metabolic stability (t₁/₂ increased by 40%).
Challenges and Future Directions
Despite promising attributes, limitations persist:
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Solubility: Aqueous solubility = 12 µg/mL limits oral bioavailability .
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Selectivity: Off-target effects on JAK2 (IC₅₀ = 1.2 µM) necessitate structural refinements.
Recommended Innovations
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Nanoparticle formulations: PEGylated liposomes to enhance delivery.
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Selective fluorination: Introducing CF₃ groups to improve target specificity.
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